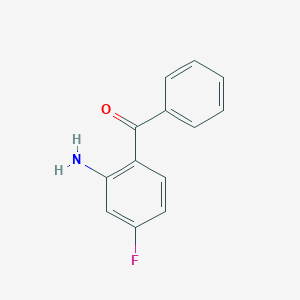
2-Amino-4-fluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-fluorobenzophenone is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
2-Amino-4-fluorobenzophenone serves as a crucial intermediate in synthesizing several pharmaceuticals. Its applications include:
- Anti-Cancer Agents : The compound is utilized in the development of drugs targeting cancer cells, particularly in the synthesis of benzodiazepine derivatives that exhibit anti-cancer properties .
- Cholesterol-Lowering Medications : It is an intermediate in the production of statins, specifically ITAVASTATIN, which is used to manage cholesterol levels .
- Mental Health Treatments : The compound is also involved in synthesizing agents for treating mental disorders, highlighting its versatility in drug development .
Organic Synthesis
In organic chemistry, this compound is employed as a building block for constructing complex molecules. Its applications include:
- Synthesis of Functionalized Compounds : Chemists utilize this compound to create various organic compounds with specific functional groups essential for materials science and chemical research .
- Electrophilic Coupling Reagent : The compound acts as an electrophilic reagent, facilitating the formation of chemical bonds that are critical in synthesizing diverse organic molecules.
Production of Fluorescent Dyes
This compound plays a vital role in producing fluorescent dyes used in biological imaging and diagnostics. These dyes enhance the visualization of cellular processes, making them invaluable in medical research and diagnostics .
Research in Photochemistry
This compound is significant in photochemical studies. Its applications include:
- Understanding Light-Induced Reactions : Researchers use this compound to investigate reactions induced by light, which are essential for developing solar energy technologies and photonic devices .
- Studying UV Light Behavior : The compound aids in understanding how different substances behave under UV light, contributing to advancements in photochemistry .
Analytical Chemistry
In analytical chemistry, this compound is utilized for various detection and quantification methods:
- Chromatography and Spectroscopy : The compound is employed in techniques such as chromatography and spectroscopy to detect and quantify other substances, providing critical data for quality control across multiple industries .
Carcinogenicity Assessment
A comprehensive study by the International Agency for Research on Cancer (IARC) evaluated related compounds' carcinogenic potential. Findings indicated a significant increase in tumor incidence among male rats exposed to high doses of similar compounds, suggesting potential risks associated with this compound exposure.
Toxicological Effects
Research has shown that chronic exposure to this compound can lead to hematological changes such as decreased erythrocyte counts and hemoglobin levels in animal models. This highlights potential systemic toxicity that could have implications for human health.
Summary of Findings
The applications of this compound span across various scientific disciplines:
| Application Area | Key Uses |
|---|---|
| Pharmaceutical Development | Anti-cancer agents, cholesterol-lowering medications |
| Organic Synthesis | Building block for complex organic compounds |
| Production of Fluorescent Dyes | Biological imaging and diagnostics |
| Research in Photochemistry | Investigating light-induced reactions |
| Analytical Chemistry | Detection and quantification methods |
Propriétés
Formule moléculaire |
C13H10FNO |
|---|---|
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
(2-amino-4-fluorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10FNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
Clé InChI |
UJUNEYQAFREPBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















